6-Amino-7,9-dimethyl-8,9-dihydro-7H-purin-3-ium perchlorate
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Overview
Description
6-Amino-7,9-dimethyl-8,9-dihydro-7H-purin-3-ium perchlorate is a chemical compound with the molecular formula C7H12N5ClO4. It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry, particularly in the structure of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-7,9-dimethyl-8,9-dihydro-7H-purin-3-ium perchlorate typically involves the alkylation of a purine derivative. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of catalysts and solvents can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Amino-7,9-dimethyl-8,9-dihydro-7H-purin-3-ium perchlorate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can lead to the formation of different oxidation states of the compound.
Reduction: This reaction involves the gain of electrons, potentially converting the compound into a more reduced form.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, which can lead to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may lead to the formation of higher oxidation state compounds, while substitution reactions can yield various derivatives with different functional groups.
Scientific Research Applications
6-Amino-7,9-dimethyl-8,9-dihydro-7H-purin-3-ium perchlorate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other purine derivatives and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes, particularly those involving nucleic acids.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6-Amino-7,9-dimethyl-8,9-dihydro-7H-purin-3-ium perchlorate involves its interaction with molecular targets such as enzymes and nucleic acids. It can inhibit or activate specific pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
7-Methyladenine: A similar purine derivative with a methyl group at the 7th position.
6-Amino-7-methylpurine: Another derivative with an amino group at the 6th position and a methyl group at the 7th position.
7-Methylguanine: A guanine derivative with a methyl group at the 7th position.
Uniqueness
6-Amino-7,9-dimethyl-8,9-dihydro-7H-purin-3-ium perchlorate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows it to interact with different molecular targets and participate in various chemical reactions, making it valuable in research and industrial applications.
Properties
CAS No. |
52376-57-5 |
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Molecular Formula |
C7H12ClN5O4 |
Molecular Weight |
265.65 g/mol |
IUPAC Name |
7,9-dimethyl-8H-purin-3-ium-6-amine;perchlorate |
InChI |
InChI=1S/C7H11N5.ClHO4/c1-11-4-12(2)7-5(11)6(8)9-3-10-7;2-1(3,4)5/h3H,4H2,1-2H3,(H2,8,9,10);(H,2,3,4,5) |
InChI Key |
LQAXNKMPAACOLW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CN(C2=C1C(=NC=[NH+]2)N)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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